molecular formula C17H17NO4 B5509302 N-1,3-benzodioxol-5-yl-2-(2-ethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(2-ethylphenoxy)acetamide

Cat. No. B5509302
M. Wt: 299.32 g/mol
InChI Key: BCACGMAHKLRRAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation and subsequent reactions with different reagents. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing anti-inflammatory activity represents a similar synthetic approach where specific substituents are introduced to achieve desired properties (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-1,3-benzodioxol-5-yl-2-(2-ethylphenoxy)acetamide is determined using techniques such as NMR, IR, and Mass spectra. These techniques confirm the chemical structures and provide insights into the compound's molecular arrangement. The crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, as an example, was elucidated, showing molecules linked by N—H⋯O hydrogen bonds into chains (Belay et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving acetamides often lead to the formation of novel derivatives with varied biological activities. The functionalization of the acetamide moiety can significantly alter the compound's chemical reactivity and interaction with biological targets. For instance, the synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide as a radioligand showcases the compound's interaction with peripheral benzodiazepine receptors, hinting at the chemical reactivity and potential utility in imaging studies (Zhang et al., 2005).

Physical Properties Analysis

The physical properties of N-1,3-benzodioxol-5-yl-2-(2-ethylphenoxy)acetamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are fundamental for understanding the compound's potential applications. The investigation into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes leading to heterocyclic compounds provides insight into the chemical versatility and potential applications of acetamide derivatives (Lazareva et al., 2017).

Scientific Research Applications

LC-MS/MS and GC-MS/MS Measurement in Oxidative Stress Studies

A study by Trettin et al. (2014) discusses the use of LC-MS/MS and GC-MS/MS for measuring plasma and urine di-paracetamol and 3-nitro-paracetamol. This research offers a proof-of-concept for a novel human model of oxidative stress based on oral paracetamol administration, highlighting the role of advanced analytical techniques in understanding the metabolic pathways and potential oxidative stress markers in humans (Trettin et al., 2014).

Assessment of Prescription Medications on Motor Vehicle Crashes

Gibson et al. (2009) utilized self-controlled analytical techniques to evaluate the association between the use of prescription medications and the risk of motor vehicle crashes. This study underscores the importance of assessing the safety profiles and side effects of various compounds, including those related to benzodiazepines and opioids, in real-world scenarios (Gibson et al., 2009).

Pharmacokinetics in Special Populations

Liukas et al. (2011) conducted a study on the pharmacokinetics of intravenous paracetamol in elderly patients, providing valuable insights into how age and physiological changes can affect the metabolism and pharmacokinetics of pharmaceutical compounds. This research could inform the dosing and administration of related compounds in special populations (Liukas et al., 2011).

Exposure to Environmental Phenols

Mortensen et al. (2014) explored the urinary concentrations of environmental phenols, including bisphenol A (BPA), in pregnant women. This study reflects the growing interest in understanding the exposure to and potential health effects of various environmental chemicals, which could be relevant for research on the environmental impact and safety of N-1,3-benzodioxol-5-yl-2-(2-ethylphenoxy)acetamide (Mortensen et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-12-5-3-4-6-14(12)20-10-17(19)18-13-7-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACGMAHKLRRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2-ethylphenoxy)acetamide

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